Cas no 355115-33-2 (4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate)

4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate 化学的及び物理的性質
名前と識別子
-
- 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- 4-(3-((4-morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- CCG-123494
- [4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
- SR-01000425928-1
- Oprea1_584341
- Oprea1_388669
- 355115-33-2
- AKOS000647210
- AKOS016318726
- 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- F0902-0905
- 4-(3-(4-(4-MORPHOLINYL)ANILINO)-2,5-DIOXO-1-PYRROLIDINYL)PHENYL ACETATE
- SR-01000425928
-
- インチ: 1S/C22H23N3O5/c1-15(26)30-19-8-6-18(7-9-19)25-21(27)14-20(22(25)28)23-16-2-4-17(5-3-16)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3
- InChIKey: QRMODADALNBRMY-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(=CC=2)NC2C(N(C3C=CC(=CC=3)OC(C)=O)C(C2)=O)=O)CC1
計算された属性
- 精确分子量: 409.16377084g/mol
- 同位素质量: 409.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 635
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- XLogP3: 2
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0902-0905-10mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-40mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-75mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-5mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-2mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-30mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-10μmol |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-2μmol |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-3mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0902-0905-4mg |
4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate |
355115-33-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetateに関する追加情報
Chemical Profile of 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate (CAS No. 355115-33-2)
4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate, identified by its CAS number 355115-33-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a morpholine moiety and a dioxopyrrolidine ring system suggests unique electronic and steric properties that may contribute to its biological activity.
The compound's structure consists of several key components that are critical for understanding its behavior and potential utility. The morpholin-4-yl group, attached to a phenyl ring via an amino linkage, introduces basicity and hydrogen bonding capabilities. This feature is particularly relevant in the design of bioactive molecules that interact with acidic or polar targets. Additionally, the 2,5-dioxopyrrolidin-1-yl moiety contributes to the molecule's rigidity and may influence its binding affinity to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of such complex molecules with biological targets more accurately. Studies have shown that the 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate scaffold can be modified to enhance its pharmacokinetic properties, including solubility and metabolic stability. These modifications are essential for developing drug candidates that exhibit favorable pharmacological profiles.
In the context of drug discovery, the dioxopyrrolidine ring is particularly noteworthy due to its presence in several bioactive natural products and synthetic drugs. This motif has been explored for its ability to modulate enzyme activity and receptor binding. For instance, derivatives of dioxopyrrolidine have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The incorporation of this scaffold into 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate may confer similar therapeutic benefits.
The acetate functional group at the end of the molecule provides an additional site for chemical modification. Acetate esters are commonly used in drug design due to their stability and ease of synthesis. They can also serve as prodrugs, releasing active species in vivo under specific conditions. This versatility makes 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate a promising candidate for further exploration in medicinal chemistry.
Recent research has also highlighted the importance of stereochemistry in the design of bioactive molecules. The absolute configuration of the morpholine and dioxopyrrolidine rings can significantly influence the biological activity of a compound. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to determine the stereochemical purity of 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate, ensuring that subsequent studies are conducted with high fidelity.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have made it possible to construct complex molecular frameworks more efficiently. These techniques have been instrumental in producing analogs of 4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate for further pharmacological evaluation.
In conclusion, 4-(3-{4-(morpholin-4-yloxy)-phenyla-mino}-2,5-dioxopyrrolidin-l -yI)- phenyllactone (CAS No 355115 33 2) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and potential for further derivatization make it a valuable scaffold for ongoing research in medicinal chemistry. As our understanding of biological targets improves and new synthetic tools become available, compounds like this one will continue to play a crucial role in the development of next-generation pharmaceuticals.
355115-33-2 (4-(3-{4-(morpholin-4-yl)phenylamino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate) Related Products
- 1425937-24-1(Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)
- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)
- 1286274-27-8(Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)
- 1203306-12-0(5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)
- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)
- 1321814-12-3((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)
- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)




